1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride (1-CPMPA-HCl) is an organic compound that is used in a variety of scientific research applications. It is a chiral compound which is synthesized from the reaction of 4-chlorophenylacetonitrile and 4-methylpentan-1-amine. It is widely used in the pharmaceutical and biomedical research fields due to its unique properties and its ability to act as a chiral ligand in asymmetric synthesis.
Scientific Research Applications
Spectroscopic Characterization and Derivatization
- 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride has been identified and characterized alongside other novel cathinone hydrochloride salts. Its properties have been extensively examined using a combination of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. The study highlighted the distinct spectroscopic signatures of the compound, especially diagnostic H-1 and C-13 signals from methyl, N-methyl, and carbonyl groups. Furthermore, this research delved into the application of thionation and amination reactions for the identification of selected cathinones, demonstrating the compound's relevance in forensic science and analytical chemistry (Nycz et al., 2016).
Conformational Studies
- A study on 1-amino-1-deoxy-D-pentitols and their hydrochlorides in deuterium oxide solution, which might be structurally or functionally related to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride, revealed their conformations using 250-MHz, 1 H-n.m.r. spectroscopy. The research indicated that some isomers adopt extended, planar, zigzag conformations while others have a nonplanar, “sickle” arrangement. This work provides a foundational understanding of the conformational dynamics of compounds structurally similar to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride, which could be crucial in understanding its reactivity and interactions (Blanc-Muesser et al., 1979).
Synthesis and Reactivity
- The compound has been implicated in the Stevens rearrangement process, a significant chemical transformation. A study investigating this rearrangement synthesized samples relevant to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride and conducted extensive spectroscopic analysis (including IR, 1H NMR, 13C NMR, MS) to verify structural and stereochemical configurations. This research is crucial in understanding the chemical behavior and potential applications of 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride in synthetic organic chemistry (Bosch et al., 1981).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-methylpentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNBSBIMRCDLND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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